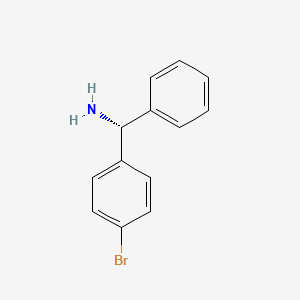

(R)-(4-Bromophenyl)(phenyl)methanamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(R)-(4-bromophenyl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGXLVXNFZFUFF-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-(4-Bromophenyl)(phenyl)methanamine: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(4-Bromophenyl)(phenyl)methanamine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmacologically active molecules. Its stereospecific configuration is paramount for the efficacy and safety of the final drug products. This technical guide provides an in-depth overview of the available spectroscopic data, a detailed experimental protocol for its synthesis, and its application in the context of δ-opioid receptor modulation. The information presented herein is intended to support researchers and scientists in their drug discovery and development endeavors.

Physicochemical Properties

This compound is a synthetic intermediate with the following key identifiers and properties[1][2]:

| Property | Value |

| IUPAC Name | (1R)-(4-bromophenyl)(phenyl)methanamine |

| Synonyms | (αR)-4-bromo-α-phenyl-benzenemethanamine |

| CAS Number | 220441-81-6 |

| Molecular Formula | C₁₃H₁₂BrN |

| Molecular Weight | 262.15 g/mol |

| Appearance | Neat oil |

| Purity | ≥95% - ≥97% (as commercially available)[1][3] |

Spectroscopic Data

While a complete set of publicly available, peer-reviewed spectroscopic data for this compound is limited, the following tables summarize the expected spectral characteristics based on data from closely related analogs and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The expected proton NMR spectrum would be recorded on a 400 or 500 MHz spectrometer in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 - 7.20 | m | 9H | Aromatic protons (Ar-H) |

| ~ 5.10 | s | 1H | Methine proton (CH-NH₂) |

| ~ 1.80 | br s | 2H | Amine protons (NH₂) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would typically be recorded at 100 or 125 MHz.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 144 | Quaternary Ar-C (C-CH) |

| ~ 142 | Quaternary Ar-C (C-Br) |

| ~ 132 | Aromatic CH |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 121 | Quaternary Ar-C (C-Br) |

| ~ 58 | Methine Carbon (CH-NH₂) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3370 - 3290 | Medium | N-H stretch (primary amine) |

| ~ 3060 - 3030 | Medium | Aromatic C-H stretch |

| ~ 1600, 1490 | Strong | Aromatic C=C stretch |

| ~ 1070 | Strong | C-N stretch |

| ~ 1010 | Strong | C-Br stretch |

Mass Spectrometry (MS) (Predicted)

Electron ionization (EI) mass spectrometry would be expected to show the following key fragments.

| m/z | Relative Intensity | Assignment |

| 261/263 | High | [M]⁺ molecular ion peak (isotopic pattern for Br) |

| 182/184 | Moderate | [M - C₆H₅]⁺ fragment |

| 104 | High | [C₆H₅CHNH₂]⁺ fragment |

| 77 | Moderate | [C₆H₅]⁺ fragment |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from established procedures for the analogous (R)-(4-Chlorophenyl)(phenyl)methanamine[4][5].

Synthesis of Racemic (±)-(4-Bromophenyl)(phenyl)methanamine

The synthesis begins with the reductive amination of 4-bromobenzophenone (B181533).

-

Reaction Setup : To a solution of 4-bromobenzophenone (1.0 eq) in anhydrous methanol, add ammonium (B1175870) acetate (B1210297) (10.0 eq).

-

Reduction : Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the progress by thin-layer chromatography (TLC).

-

Work-up : Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic amine.

Chiral Resolution of (±)-(4-Bromophenyl)(phenyl)methanamine

The separation of the enantiomers is achieved via diastereomeric salt formation with L-(+)-tartaric acid.

-

Salt Formation : Dissolve the racemic amine in hot methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in hot methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

-

Crystallization : Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

-

Isolation : Collect the crystals by vacuum filtration and wash with cold methanol. The crystals will be enriched in the (R)-amine-L-tartrate salt.

-

Liberation of the Free Amine : Dissolve the purified diastereomeric salt in water and basify with a 2M NaOH solution until the pH is >10.

-

Extraction and Purification : Extract the free (R)-amine with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound.

Visualization of Methodologies

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

δ-Opioid Receptor Signaling Pathway

This compound is a known precursor in the synthesis of selective δ-opioid receptor ligands[2]. The activation of the δ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal activity and can lead to analgesia[6][7].

Caption: Simplified δ-opioid receptor signaling pathway.

Conclusion

This compound is a valuable chiral intermediate in pharmaceutical synthesis. A comprehensive understanding of its spectroscopic properties and synthetic methodologies is crucial for its effective application in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound, particularly in the development of novel therapeutics targeting systems such as the δ-opioid receptors.

References

- 1. chemscene.com [chemscene.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Cayman Chemical [bioscience.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (R)-(4-Bromophenyl)(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the chiral synthetic intermediate, (R)-(4-Bromophenyl)(phenyl)methanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Properties and Identification

This compound is a synthetic intermediate utilized in the preparation of various biologically active molecules.[1][2] Notably, it has been employed in the synthesis of δ-opioid receptor ligands and antifungal agents.[1][2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is typically supplied as a neat oil, indicating a melting point below ambient temperature.[1][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂BrN | [1][3][4] |

| Molecular Weight | 262.15 g/mol | [3][4] |

| Appearance | Neat oil | [1][2][3] |

| Purity | ≥95% to ≥97% | [3][4] |

| Solubility | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (10 mg/ml) | [1][2] |

| Storage Temperature | -20°C | [1][2] |

| Stability | ≥ 4 years at -20°C | [1][2] |

Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 220441-81-6 | [1][3][4] |

| IUPAC Name | (1R)-1-(4-bromophenyl)-1-phenylmethanamine | N/A |

| SMILES | N--INVALID-LINK--C2=CC=C(C=C2)Br | [1][4] |

| InChI | InChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1 | [1] |

| InChIKey | CUGXLVXNFZFUFF-CYBMUJFWSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound, as a chiral diarylmethylamine, can be achieved through various asymmetric synthetic routes. While the specific, detailed protocol from the primary literature is not publicly available, a representative method based on the asymmetric reduction of a prochiral imine is presented below. This approach is a common and effective strategy for preparing enantiomerically enriched amines.

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the asymmetric synthesis of this compound.

Caption: Workflow for the asymmetric synthesis of the target compound.

Experimental Protocol: Asymmetric Reduction of N-(4-bromobenzylidene)-1-phenylmethanimine

This protocol is a representative example for the synthesis of chiral diarylmethylamines and is adapted from established methodologies for similar compounds.

Materials:

-

N-(4-bromobenzylidene)-1-phenylmethanimine (prochiral imine)

-

Chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine (B1218219) ligand such as (R)-BINAP)

-

Hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like formic acid/triethylamine azeotrope)

-

Anhydrous, degassed solvent (e.g., methanol, toluene, or dichloromethane)

-

Standard laboratory glassware for inert atmosphere reactions

-

Purification setup (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, the chiral catalyst precursor (e.g., [Rh(NBD)₂]BF₄) and the chiral ligand (e.g., (R)-BINAP) are dissolved in the anhydrous, degassed solvent. The solution is stirred to allow for the formation of the active catalyst complex.

-

Reaction Setup: The prochiral imine, N-(4-bromobenzylidene)-1-phenylmethanimine, is dissolved in the same solvent and added to the catalyst solution.

-

Asymmetric Hydrogenation:

-

For H₂ gas: The reaction mixture is transferred to a high-pressure reactor. The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a controlled temperature (e.g., room temperature to 50°C) until completion, monitored by techniques like TLC or GC.

-

For Transfer Hydrogenation: The hydrogen donor (e.g., formic acid/triethylamine azeotrope) is added to the reaction mixture. The reaction is stirred at a suitable temperature until the starting material is consumed.

-

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated NaHCO₃ solution) and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

-

Characterization: The final product's identity and purity are confirmed by spectroscopic methods (NMR, IR, MS), and the enantiomeric excess is determined by chiral HPLC.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.40 - 7.20 | m | 9H | Aromatic protons (C₆H₅ and C₆H₄Br) |

| ~ 5.10 | s | 1H | Methine proton (-CH(NH₂)-) |

| ~ 1.80 | br s | 2H | Amine protons (-NH₂) |

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 144 | Quaternary aromatic carbon (C-Ar) |

| ~ 142 | Quaternary aromatic carbon (C-Ar) |

| ~ 131 | Aromatic CH |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 121 | Quaternary aromatic carbon (C-Br) |

| ~ 58 | Methine carbon (-CH(NH₂)-) |

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Functional Group |

| 3380 - 3280 | N-H stretch (primary amine) |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600, 1490, 1450 | Aromatic C=C stretch |

| ~ 1070 | C-N stretch |

| ~ 1010 | C-Br stretch |

Predicted Mass Spectrum (EI)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 261 and 263 with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Key fragmentation patterns would likely involve the loss of the amino group (-NH₂) to give a fragment at m/z 245/247, and the cleavage of the C-C bond between the methine carbon and one of the aromatic rings.

Stability and Reactivity

This compound is a stable compound under recommended storage conditions (-20°C).[1][2] As a primary amine, it is expected to exhibit typical nucleophilic reactivity at the nitrogen atom. The aromatic rings can undergo electrophilic substitution, although the amino group is activating and the bromo group is deactivating. The benzylic C-N bond can be susceptible to cleavage under certain conditions.

Applications in Research and Development

The primary utility of this compound lies in its role as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature (amine and bromophenyl group) allows for diverse synthetic transformations. As mentioned, it has been instrumental in developing δ-opioid receptor ligands and antifungal agents.[1][2]

Disclaimer: This document is intended for informational purposes for qualified professionals. The experimental protocols are representative and should be adapted and optimized for specific laboratory conditions. All chemical handling should be performed in accordance with appropriate safety guidelines.

References

(R)-(4-Bromophenyl)(phenyl)methanamine CAS number and structure

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-(4-Bromophenyl)(phenyl)methanamine, a chiral amine that serves as a critical intermediate in the synthesis of pharmaceutically active compounds. This document details its chemical identity, including CAS number and structure, and presents in-depth information on its synthesis, and applications in drug discovery, particularly as a precursor for δ-opioid receptor ligands and antifungal agents. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are included to support researchers in their scientific endeavors.

Chemical Identity and Properties

This compound is a chiral primary amine with a single stereocenter. Its enantiomerically pure form is essential for the stereospecific synthesis of various active pharmaceutical ingredients (APIs).

| Property | Value |

| IUPAC Name | (1R)-1-(4-bromophenyl)-1-phenylmethanamine |

| CAS Number | 220441-81-6 (free base) |

| 220441-84-9 (hydrochloride salt) | |

| Molecular Formula | C₁₃H₁₂BrN |

| Molecular Weight | 262.15 g/mol (free base) |

| 298.61 g/mol (hydrochloride salt) | |

| Appearance | Neat oil (free base) |

| SMILES | N--INVALID-LINK--C2=CC=CC=C2 |

| InChI Key | CUGXLVXNFZFUFF-CYBMUJFWSA-N |

Structure:

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through various methods, including asymmetric reduction of the corresponding imine or resolution of a racemic mixture.

Asymmetric Synthesis

A common approach for the asymmetric synthesis of chiral amines is the catalytic reduction of a prochiral imine.

Experimental Protocol: Asymmetric Reduction of N-(4-bromobenzhydrylidene)amine

This protocol is adapted from methodologies for the asymmetric synthesis of diarylmethylamines.

-

Imine Formation: 4-Bromobenzophenone is reacted with a suitable amine source, such as ammonia (B1221849) or a protected amine, in the presence of a dehydrating agent to form the corresponding N-(4-bromobenzhydrylidene)amine.

-

Asymmetric Reduction: The resulting imine is then subjected to asymmetric hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., (R)-BINAP). The reaction is typically carried out under a hydrogen atmosphere in an appropriate organic solvent.

-

Work-up and Purification: Following the reduction, the catalyst is removed by filtration. The solvent is evaporated, and the crude product is purified by column chromatography to yield enantiomerically enriched this compound. The enantiomeric excess (ee) is determined by chiral HPLC.

Resolution of Racemic (±)-(4-Bromophenyl)(phenyl)methanamine

Resolution of a racemic mixture is another widely used method to obtain the desired enantiomer.

Experimental Protocol: Diastereomeric Salt Crystallization

This method relies on the formation of diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by fractional crystallization.

-

Salt Formation: A solution of racemic (±)-(4-Bromophenyl)(phenyl)methanamine in a suitable solvent (e.g., methanol (B129727) or ethanol) is treated with a solution of a chiral resolving agent, such as L-(+)-tartaric acid.

-

Crystallization: The mixture is allowed to cool, leading to the selective crystallization of one diastereomeric salt.

-

Isolation and Liberation of the Free Amine: The crystalline salt is collected by filtration and can be recrystallized to improve diastereomeric purity. The purified salt is then treated with a base (e.g., NaOH) to liberate the free this compound, which is subsequently extracted with an organic solvent.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various therapeutic agents.

Synthesis of δ-Opioid Receptor Ligands

This compound serves as a key intermediate in the preparation of selective δ-opioid receptor ligands, which are being investigated for their potential as analgesics with a reduced side-effect profile compared to traditional opioids.[1]

Experimental Workflow: Synthesis of a δ-Opioid Receptor Ligand

The following diagram illustrates a generalized synthetic pathway for the preparation of a δ-opioid receptor agonist from this compound.

Caption: Generalized workflow for the synthesis of a δ-opioid receptor ligand.

Synthesis of Antifungal Agents

This compound is also utilized in the synthesis of chiral azole derivatives, such as enantiomers of bifonazole (B1667052) and related compounds, which exhibit antifungal properties.[1]

Experimental Protocol: Synthesis of a Chiral Azole Antifungal Agent

-

N-Alkylation: this compound is reacted with a suitable azole-containing alkylating agent in the presence of a base to form the N-alkylated product.

-

Purification: The crude product is purified by crystallization or column chromatography to yield the final chiral azole antifungal agent. The biological activity of the synthesized compound is then evaluated through in vitro antifungal assays against various fungal strains.

Signaling Pathway of the δ-Opioid Receptor

The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Activation of the δ-opioid receptor by an agonist leads to a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.

Caption: Simplified signaling pathway of the δ-opioid receptor.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and application of this compound and its derivatives, as reported in the literature.

| Parameter | Method/Compound | Value | Reference |

| Enantiomeric Excess (ee) | Asymmetric Synthesis | >95% | [1] |

| Yield | Diastereomeric Salt Resolution | Variable | - |

| δ-Opioid Receptor Binding Affinity (Ki) | Derivative Ligand | Varies (nM to µM range) | [1] |

| Antifungal Activity (MIC) | Chiral Azole Derivative | Varies (µg/mL range) | [1] |

Note: The specific values for yield and biological activity are highly dependent on the specific reaction conditions and the structure of the final derivative.

Conclusion

This compound is a fundamentally important chiral building block in medicinal chemistry and drug development. Its value lies in providing a stereochemically defined core for the synthesis of complex molecules with specific biological activities. The synthetic routes outlined in this guide, coupled with an understanding of its application in targeting the δ-opioid receptor and fungal pathogens, provide a solid foundation for researchers and scientists. Further exploration of novel synthetic methodologies and applications of this versatile intermediate will continue to be a valuable endeavor in the pursuit of new therapeutic agents.

References

Key Intermediates in the Preparation of (R)-(4-Bromophenyl)(phenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(4-Bromophenyl)(phenyl)methanamine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a detailed overview of the key intermediates involved in the preparation of this compound, focusing on two primary synthetic strategies: resolution of a racemic mixture and asymmetric synthesis . This document includes detailed experimental protocols, quantitative data, and visualizations to aid researchers in their synthetic endeavors.

Synthetic Strategies and Key Intermediates

The synthesis of enantiomerically pure this compound is predominantly achieved through two distinct routes, each involving a series of key intermediates.

Route 1: Resolution of Racemic (±)-(4-Bromophenyl)(phenyl)methanamine

This classical approach involves the synthesis of the racemic amine followed by separation of the enantiomers. The key intermediates in this pathway are:

-

(4-Bromophenyl)(phenyl)methanone (4-Bromobenzophenone): The primary starting material.

-

(4-Bromophenyl)(phenyl)methanone Oxime: An intermediate formed from the ketone, which is then reduced to the racemic amine.

-

(±)-(4-Bromophenyl)(phenyl)methanamine: The racemic amine product obtained after reduction.

-

Diastereomeric Salts: Formed by reacting the racemic amine with a chiral resolving agent, such as L-(+)-tartaric acid. The differential solubility of these salts allows for their separation.

Route 2: Asymmetric Synthesis

This modern approach aims to directly synthesize the desired (R)-enantiomer, thereby avoiding a resolution step. The key intermediates in this route are:

-

(4-Bromophenyl)(phenyl)methanone: The starting ketone.

-

N-((4-Bromophenyl)(phenyl)methylene)aniline (or related imines): A prochiral imine formed from the ketone and an amine source.

-

Chiral Catalyst-Imine Complex: A transient intermediate formed during the asymmetric reduction.

Data Presentation: Summary of Key Reactions

The following table summarizes the key transformations and reported yields for the intermediates in the preparation of this compound.

| Step | Reactants | Product | Reagents and Conditions | Yield (%) |

| Route 1: Resolution | ||||

| 1. Ketone Synthesis (Friedel-Crafts Acylation) | Bromobenzene (B47551), Benzoyl Chloride | (4-Bromophenyl)(phenyl)methanone | Anhydrous AlCl₃ | ~85-90 |

| 2. Oxime Formation | (4-Bromophenyl)(phenyl)methanone, Hydroxylamine (B1172632) Hydrochloride | (4-Bromophenyl)(phenyl)methanone Oxime | Pyridine (B92270), Ethanol (B145695), Reflux | ~95 |

| 3. Reduction to Racemic Amine | (4-Bromophenyl)(phenyl)methanone Oxime | (±)-(4-Bromophenyl)(phenyl)methanamine | Zinc dust, Ammonium (B1175870) Formate (B1220265), Methanol (B129727), Reflux | ~80-90 |

| 4. Chiral Resolution | (±)-(4-Bromophenyl)(phenyl)methanamine, L-(+)-Tartaric Acid | This compound L-(+)-tartrate | Acetone (B3395972)/Water, Crystallization | ~40-45 (of R) |

| Route 2: Asymmetric Synthesis | ||||

| 1. Imine Formation | (4-Bromophenyl)(phenyl)methanone, Aniline (B41778) | N-((4-Bromophenyl)(phenyl)methylene)aniline | Toluene, Reflux, Dean-Stark trap | High |

| 2. Asymmetric Hydrogenation | N-((4-Bromophenyl)(phenyl)methylene)aniline | This compound | Chiral Rh or Ru catalyst (e.g., with Josiphos ligand), H₂, High Pressure | >90 |

| Enantiomeric Excess (e.e.) for Asymmetric Synthesis | >95% e.e. |

Experimental Protocols

Route 1: Resolution of Racemic Amine

Experiment 1: Synthesis of (4-Bromophenyl)(phenyl)methanone

-

Methodology: In a flask equipped with a stirrer and a reflux condenser, add bromobenzene (1.0 equiv) and benzoyl chloride (1.1 equiv). Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.2 equiv) in portions. After the addition is complete, warm the mixture to room temperature and then heat at 60-70°C for 2-3 hours until the evolution of HCl gas ceases. Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Recrystallize the crude product from ethanol to obtain pure (4-bromophenyl)(phenyl)methanone.

Experiment 2: Synthesis of (4-Bromophenyl)(phenyl)methanone Oxime

-

Methodology: Dissolve (4-bromophenyl)(phenyl)methanone (1.0 equiv) in ethanol. Add hydroxylamine hydrochloride (1.5 equiv) and pyridine (2.0 equiv). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into cold water. Filter the precipitated solid, wash with water, and dry to afford (4-bromophenyl)(phenyl)methanone oxime.

Experiment 3: Reduction to (±)-(4-Bromophenyl)(phenyl)methanamine

-

Methodology: In a round-bottom flask, suspend (4-bromophenyl)(phenyl)methanone oxime (1.0 equiv) and ammonium formate (5.0 equiv) in methanol. Add activated zinc dust (2.5 equiv) portion-wise. The reaction is exothermic. After the initial vigorous reaction subsides, reflux the mixture for 2-3 hours. Monitor the reaction by TLC. After completion, filter the hot reaction mixture through a celite bed and wash the bed with hot methanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (B109758) and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to give racemic (±)-(4-Bromophenyl)(phenyl)methanamine.

Experiment 4: Chiral Resolution with L-(+)-Tartaric Acid

-

Methodology: Dissolve racemic (±)-(4-Bromophenyl)(phenyl)methanamine (1.0 equiv) in a minimal amount of a hot mixture of acetone and water (e.g., 9:1 v/v). In a separate flask, dissolve L-(+)-tartaric acid (0.5 equiv) in the same hot solvent mixture. Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the diastereomeric salt. The less soluble (R)-amine-L-(+)-tartrate salt will precipitate. Filter the crystals and wash with a cold solvent mixture. To obtain higher purity, the salt can be recrystallized. To isolate the free amine, treat the diastereomeric salt with an aqueous base (e.g., 10% NaOH) until the pH is >10. Extract the this compound with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Route 2: Asymmetric Synthesis

Experiment 5: Synthesis of N-((4-Bromophenyl)(phenyl)methylene)aniline

-

Methodology: In a flask equipped with a Dean-Stark apparatus, dissolve (4-bromophenyl)(phenyl)methanone (1.0 equiv) and aniline (1.0 equiv) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap. Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Experiment 6: Asymmetric Hydrogenation of the Imine

-

Methodology (Adapted from similar chloro-analogue synthesis): In a glovebox, charge a pressure reactor with a chiral rhodium or ruthenium catalyst precursor (e.g., [Rh(COD)Cl]₂) and a chiral phosphine (B1218219) ligand (e.g., a Josiphos-type ligand) in a degassed solvent like methanol or THF. Stir to form the active catalyst. Add the imine, N-((4-bromophenyl)(phenyl)methylene)aniline (1.0 equiv). Seal the reactor, remove from the glovebox, and purge with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 10-50 bar) and stir at a controlled temperature (e.g., 25-50°C) until the reaction is complete (monitored by HPLC or GC). Carefully vent the reactor and concentrate the reaction mixture. The crude product can be purified by column chromatography to yield this compound. The enantiomeric excess should be determined by chiral HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathways to this compound.

Caption: Experimental workflow for chiral resolution.

Enantioselective Synthesis of Chiral Diarylmethylamines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral diarylmethylamines are a cornerstone structural motif in a vast array of pharmaceuticals and biologically active compounds. Their precise three-dimensional arrangement is often critical for therapeutic efficacy, making their enantioselective synthesis a topic of paramount importance in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the core modern methodologies for accessing these valuable building blocks in an enantiomerically pure form, with a focus on practical application for researchers in the field.

Catalytic Asymmetric Hydrogenation of Imines

Catalytic asymmetric hydrogenation of prochiral imines represents one of the most direct and atom-economical routes to chiral amines. This approach relies on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively deliver hydrogen to one face of the C=N double bond.

Iridium-Catalyzed Asymmetric Hydrogenation of Diarylmethanimines

Iridium complexes bearing chiral phosphorus-based ligands have emerged as highly effective catalysts for the enantioselective hydrogenation of N-substituted diarylmethanimines. These reactions often proceed under mild conditions with high efficiency and excellent enantioselectivity.

Representative Reaction Scheme:

Quantitative Data Summary:

| Entry | Ar1 | Ar2 | R | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Phenyl | o-Tolyl | CO2Me | 0.025 | >99 | 98 |

| 2 | 3-MeO-Ph | o-Tolyl | CO2Me | 0.5 | 98 | 97 |

| 3 | 4-F-Ph | o-Tolyl | CO2Me | 0.5 | 99 | 98 |

| 4 | Phenyl | 2-Cl-Ph | CO2Me | 0.5 | 99 | 99.4 |

| 5 | 4-F-Ph | 2-Cl-Ph | CO2Me | 0.5 | 99 | 99.2 |

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

To a solution of the N-substituted diarylmethanimine (0.2 mmol) in anhydrous and degassed solvent (e.g., THF, 2.0 mL) in a glovebox is added the chiral iridium catalyst (e.g., [Ir(COD)Cl]2 with a chiral phosphine (B1218219) ligand, 0.025-0.5 mol%). The resulting solution is transferred to an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specified temperature (e.g., 30 °C) for a given time (e.g., 12 h). After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral diarylmethylamine. The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle for Iridium-Catalyzed Imine Hydrogenation:

Caption: A simplified catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of imines.

Diastereoselective Nucleophilic Addition to Chiral N-tert-Butanesulfinyl Imines

The use of N-tert-butanesulfinamide as a chiral auxiliary, developed by Ellman, is a robust and widely employed strategy for the asymmetric synthesis of a broad range of chiral amines. The sulfinyl group activates the imine for nucleophilic attack and provides excellent stereocontrol.

Addition of Organometallic Reagents

Grignard and organolithium reagents are commonly used nucleophiles in this transformation. The diastereoselectivity of the addition can often be controlled by the choice of solvent and the organometallic reagent, allowing access to both enantiomers of the desired diarylmethylamine from a single enantiomer of the sulfinamide.

Representative Reaction Scheme:

Quantitative Data Summary:

| Entry | Ar1 | Ar2-M | Solvent | Yield (%) | Diastereomeric Ratio |

| 1 | Phenyl | PhMgBr | Toluene | 95 | >99:1 |

| 2 | Phenyl | PhLi | THF | 96 | 1:99 |

| 3 | 4-MeO-Ph | PhMgBr | Toluene | 94 | >99:1 |

| 4 | 4-Cl-Ph | PhMgBr | Toluene | 92 | >99:1 |

| 5 | 2-Naphthyl | PhMgBr | Toluene | 91 | >99:1 |

Experimental Protocol: Diastereoselective Addition of a Grignard Reagent

To a solution of the N-tert-butanesulfinyl imine (1.0 mmol) in an anhydrous solvent (e.g., toluene, 10 mL) at -48 °C is added the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 mmol, 1.0 M in THF) dropwise. The reaction mixture is stirred at this temperature for 6 h. The reaction is then quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography. The resulting N-sulfinylamine is then dissolved in methanol, and a solution of HCl in diethyl ether is added. The mixture is stirred at room temperature until the cleavage of the sulfinyl group is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is treated with a saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried and concentrated to give the chiral diarylmethylamine.

Stereochemical Model for Nucleophilic Addition:

Caption: Chelation-controlled transition state model for the addition of Grignard reagents.

Transition Metal-Catalyzed Enantioselective C-H Functionalization

Directing group-assisted, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules. This strategy allows for the formation of C-C and C-heteroatom bonds at positions that are traditionally unreactive.

Cobalt-Catalyzed Enantioselective C-H Alkoxylation

Cobalt catalysis provides a cost-effective and sustainable alternative to noble metal catalysts. In the presence of a chiral ligand, cobalt catalysts can mediate the enantioselective alkoxylation of C(sp³)-H bonds in diarylmethylamines, leading to the formation of chiral ethers with high enantiopurity.

Representative Reaction Scheme:

Quantitative Data Summary:

| Entry | Aryl Groups | Alcohol | Yield (%) | ee (%) |

| 1 | Diphenyl | Methanol | 90 | 99 |

| 2 | Di(p-tolyl) | Methanol | 88 | 98 |

| 3 | Di(p-F-phenyl) | Methanol | 85 | 99 |

| 4 | Diphenyl | Ethanol | 82 | 97 |

| 5 | Diphenyl | Isopropanol | 75 | 96 |

Experimental Protocol: Cobalt-Catalyzed C-H Alkoxylation

To an oven-dried Schlenk tube are added the diarylmethylamine substrate (0.2 mmol), Co(OAc)2 (10 mol%), the chiral ligand (12 mol%), and an oxidant (e.g., Ag2CO3, 2.0 equiv.). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous alcohol (1.0 mL) is then added. The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for 24 h. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by preparative thin-layer chromatography to afford the desired alkoxylated product.

Palladium-Catalyzed Enantioselective C-H Iodination

Palladium-catalyzed C-H activation, guided by a directing group, can be rendered enantioselective by the use of chiral mono-N-protected amino acid (MPAA) ligands. This methodology has been successfully applied to the desymmetrization of prochiral diarylmethylamines via C-H iodination.

Representative Reaction Scheme:

Quantitative Data Summary:

| Entry | Substrate | Ligand | Yield (%) | ee (%) |

| 1 | N-(diphenylmethyl)picolinamide | MPAA-1 | 81 | 98 |

| 2 | N-(di(p-tolyl)methyl)picolinamide | MPAA-1 | 78 | 97 |

| 3 | N-(di(o-tolyl)methyl)picolinamide | MPAA-1 | 85 | 99 |

| 4 | N-(di(p-F-phenyl)methyl)picolinamide | MPAA-1 | 75 | 98 |

| 5 | N-(di(2-thienyl)methyl)picolinamide | MPAA-1 | 51 | 99 |

Experimental Workflow for Pd-Catalyzed C-H Iodination:

Caption: A general experimental workflow for the palladium-catalyzed enantioselective C-H iodination.

Other Notable Methods

While the aforementioned methods are among the most prominent, other strategies have also proven effective for the enantioselective synthesis of chiral diarylmethylamines.

Rhodium-Catalyzed Asymmetric Hydroarylation of Imines

The addition of arylboronic acids to imines, catalyzed by chiral rhodium complexes, offers another convergent approach to chiral diarylmethylamines. This method benefits from the commercial availability of a wide range of arylboronic acids.

Biocatalytic Approaches

Enzymes, particularly transaminases, are increasingly being used for the synthesis of chiral amines. These biocatalysts can exhibit exquisite enantioselectivity and operate under mild, environmentally benign conditions. The asymmetric reductive amination of diaryl ketones using transaminases and an amine donor is a powerful method for accessing chiral diarylmethylamines.

Conclusion

The enantioselective synthesis of chiral diarylmethylamines is a well-developed field with a diverse array of powerful synthetic methodologies. The choice of a particular method will depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The continued development of novel catalysts and synthetic strategies will undoubtedly further expand the toolkit available to chemists for the efficient and selective preparation of these crucial chiral building blocks.

The Architect's Amine: A Technical Guide to Chiral Amines in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines have emerged as indispensable tools in the field of asymmetric synthesis, enabling the stereocontrolled construction of complex molecular architectures. Their versatility as organocatalysts, chiral auxiliaries, and ligands for metal catalysts has positioned them at the forefront of academic research and industrial drug development. This technical guide provides an in-depth exploration of the multifaceted roles of chiral amines, presenting quantitative data on their performance, detailed experimental protocols for key transformations, and a mechanistic exploration of their modes of action.

Introduction: The Significance of Chirality and the Rise of Chiral Amines

Chirality is a fundamental property of molecules that has profound implications in pharmacology and materials science. The biological activity of a drug molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful.[1] Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is of paramount importance. Chiral amines have become central to this endeavor, offering a diverse and powerful toolkit for asymmetric synthesis.[2] They can act as chiral Brønsted bases, nucleophilic catalysts, or form transient chiral enamines and iminium ions, effectively transferring their stereochemical information to a prochiral substrate.[3][4]

Modes of Action: How Chiral Amines Direct Stereochemistry

The efficacy of chiral amines in asymmetric synthesis stems from their ability to form transient, diastereomeric intermediates or transition states with the substrate, thereby lowering the activation energy for the formation of one enantiomer over the other. The two primary modes of activation in organocatalysis are enamine and iminium ion catalysis.

2.1. Enamine Catalysis

In enamine catalysis, a chiral secondary amine reacts with a carbonyl compound (typically an aldehyde or ketone) to form a nucleophilic enamine intermediate. This chiral enamine then reacts with an electrophile, with the stereochemistry of the addition being directed by the chiral amine backbone. Subsequent hydrolysis regenerates the chiral amine catalyst and furnishes the enantioenriched product. This strategy is widely employed in reactions such as asymmetric alkylations and conjugate additions.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. (2016) | Gamze Tanriver | 49 Citations [scispace.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

(R)-(4-Bromophenyl)(phenyl)methanamine: A Key Chiral Intermediate in Pharmaceutical Synthesis

(R)-(4-Bromophenyl)(phenyl)methanamine is a chiral amine that serves as a crucial building block in the asymmetric synthesis of a variety of pharmacologically active molecules. Its rigid diarylmethylamine scaffold and defined stereochemistry make it a valuable precursor for targeting a range of biological receptors with high specificity. This in-depth technical guide provides a comprehensive overview of its synthesis, properties, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₁₃H₁₂BrN |

| Molecular Weight | 262.15 g/mol |

| Appearance | Neat oil |

| CAS Number | 220441-81-6 |

| Purity | ≥95% |

Synthetic Methodologies

The enantiomerically pure form of this compound is essential for its applications in stereospecific synthesis. The primary methods for its preparation involve the asymmetric reduction of a prochiral imine or the resolution of a racemic mixture.

Asymmetric Synthesis via Catalytic Reduction

A highly efficient method for the synthesis of chiral diarylmethylamines is the asymmetric hydrogenation of the corresponding prochiral imine, N-(4-bromobenzylidene)aniline. This approach utilizes a chiral catalyst to induce enantioselectivity, leading directly to the desired (R)-enantiomer.

A general workflow for this process is outlined below:

Caption: Asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Hydrogenation of N-(4-bromobenzylidene)aniline

This protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of N-aryl imines. Optimization of reaction conditions is crucial to achieve high yield and enantioselectivity.

Materials:

-

N-(4-bromobenzylidene)aniline

-

[Rh(cod)Cl]₂ or [RuCl₂(p-cymene)]₂ (catalyst precursor)

-

Chiral ligand (e.g., (R)-BINAP, (R,R)-TsDPEN)

-

Anhydrous, degassed solvent (e.g., Methanol, Toluene)

-

Hydrogen gas (high purity)

-

Formic acid/Triethylamine azeotrope (for transfer hydrogenation)

Procedure:

-

In a glovebox, charge a pressure-rated reaction vessel with the catalyst precursor and the chiral ligand.

-

Add the anhydrous, degassed solvent and stir the mixture to allow for the pre-formation of the active catalyst.

-

Add the imine substrate to the vessel.

-

For transfer hydrogenation, add the formic acid/triethylamine azeotrope.

-

Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

-

Purge the vessel with hydrogen gas (3-4 cycles).

-

Pressurize the vessel to the desired pressure (e.g., 50 atm) and stir at the desired temperature (e.g., 25 °C).

-

Monitor the reaction progress by taking aliquots and analyzing via GC or HPLC.

-

Upon completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired chiral amine.

-

Determine the enantiomeric excess of the purified product using chiral HPLC analysis.

Chiral Resolution of Racemic (±)-(4-Bromophenyl)(phenyl)methanamine

An alternative approach is the resolution of the racemic amine. This classical method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on their differential solubility.

Caption: Chiral resolution of racemic (±)-(4-Bromophenyl)(phenyl)methanamine.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

This protocol describes the separation of the (R)-enantiomer from a racemic mixture.

Materials:

-

Racemic (±)-(4-Bromophenyl)(phenyl)methanamine

-

L-(+)-Tartaric acid

-

Methanol (or other suitable solvent)

-

Aqueous base solution (e.g., 2M NaOH)

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

-

Salt Formation: Dissolve the racemic amine in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in hot methanol. Slowly add the tartaric acid solution to the amine solution while stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt (typically the (R)-amine-L-tartrate).

-

Isolation: Collect the crystals by filtration. The enantiomeric purity can be improved by recrystallization from fresh hot methanol.

-

Liberation of Free Amine: Treat the purified diastereomeric salt with an aqueous base solution to deprotonate the amine.

-

Extraction: Extract the free (R)-amine with an organic solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the enantiomerically enriched this compound.

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system and fungal infections.[1]

Synthesis of δ-Opioid Receptor Ligands

Chiral diarylmethylamines are privileged structures in the design of ligands for opioid receptors. The (R)-enantiomer of (4-Bromophenyl)(phenyl)methanamine has been utilized in the preparation of selective δ-opioid receptor ligands.[1] These ligands are of interest for the development of novel analgesics with potentially fewer side effects than traditional μ-opioid agonists.

The general synthetic approach involves the N-alkylation of this compound with a suitable electrophile to introduce the desired pharmacophoric elements.

Synthesis of Antifungal Agents

This compound also serves as a precursor for the synthesis of chiral azole antifungal agents.[1] Analogues of bifonazole, a known antifungal medication, have been synthesized using this chiral intermediate. The stereochemistry of the diarylmethylamine core is often critical for the antifungal activity of these compounds.

Data Presentation

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.6 ppm), methine proton (singlet, ~5.0-5.5 ppm), amine protons (broad singlet, variable ppm) |

| ¹³C NMR | Aromatic carbons (~120-150 ppm), methine carbon (~60-70 ppm) |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z ~261/263 (due to bromine isotopes) |

| Infrared (IR) | N-H stretch (~3300-3400 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C=C aromatic stretch (~1450-1600 cm⁻¹), C-Br stretch (~500-600 cm⁻¹) |

Conclusion

This compound is a valuable and versatile chiral intermediate in the pharmaceutical industry. Its efficient synthesis, either through asymmetric catalysis or chiral resolution, provides access to a key building block for the development of novel therapeutics, particularly in the areas of pain management and infectious diseases. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working in the field of drug discovery and development.

References

A Technical Guide to the Fundamental Principles of Chiral Resolution Using Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental property in drug discovery and development, with different enantiomers of a chiral drug often exhibiting distinct pharmacological and toxicological profiles. Consequently, the efficient separation of racemic mixtures into their constituent enantiomers is a critical process. This technical guide provides an in-depth exploration of the core principles and methodologies for the chiral resolution of racemic compounds using chiral amines as resolving agents or as the target of resolution. Key techniques, including diastereomeric salt crystallization and kinetic resolution, are discussed in detail. The guide offers structured data for comparing common resolving agents and enzymes, detailed experimental protocols for key procedures, and visual workflows to elucidate the underlying processes.

Introduction: The Significance of Chirality in Drug Development

In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can interact differently with chiral biological targets such as enzymes and receptors. This can lead to significant variations in their therapeutic effects, with one enantiomer providing the desired activity while the other may be inactive or even responsible for adverse effects. Therefore, the production of enantiomerically pure drugs is often a regulatory and safety imperative.

Chiral resolution, the process of separating a racemic mixture into its individual enantiomers, remains a cornerstone of asymmetric synthesis and pharmaceutical manufacturing. Amines, being prevalent functional groups in active pharmaceutical ingredients (APIs), are frequently involved in chiral resolution processes, either as the racemic compound to be resolved or as the chiral resolving agent.

Core Principles of Chiral Resolution Using Amines

The fundamental strategy for resolving a racemic mixture of amines (or resolving a racemic acid with a chiral amine) is to convert the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical properties such as solubility, melting point, and boiling point, which allows for their separation using conventional techniques.

Diastereomeric Salt Formation and Crystallization

This is the most widely employed method for chiral resolution on an industrial scale.[1] The process involves the reaction of a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.

(R/S)-Amine + (R')-Acid → [(R)-Amine·(R')-Acid] + [(S)-Amine·(R')-Acid]

Due to their different crystal packing energies and solvation properties, one diastereomeric salt is typically less soluble in a given solvent system and will preferentially crystallize.[2] This allows for its separation by filtration. The resolved amine enantiomer is then liberated from the purified diastereomeric salt by treatment with a base.

Key Factors for Successful Resolution:

-

Choice of Resolving Agent: The ideal resolving agent should form well-defined, crystalline salts with a significant difference in the solubility of the resulting diastereomers.[3]

-

Solvent System: The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts. A screening of various solvents is often necessary.

-

Temperature: Temperature affects the solubility of the salts and the kinetics of crystallization.

-

Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the yield and enantiomeric excess of the resolution.[4]

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent.[5] This difference in reaction rates leads to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. For racemic amines, this is often achieved through enzymatic acylation.

(R/S)-Amine + Acyl Donor --(Chiral Catalyst)--> (R)-Amide + (S)-Amine (unreacted)

The success of a kinetic resolution is quantified by the selectivity factor (E), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (E = k_fast / k_slow). A high E value is desirable for efficient separation.

Key Advantages of Kinetic Resolution:

-

High Selectivity: Enzymes, particularly lipases, often exhibit very high enantioselectivity (E > 200).[6]

-

Mild Reaction Conditions: Enzymatic resolutions are typically carried out under mild temperature and pH conditions, which minimizes the risk of racemization or side reactions.

-

Broad Substrate Scope: A wide variety of lipases are commercially available, offering a broad substrate scope for the resolution of different amines.

A significant limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer (either the product or the unreacted starting material) is 50%. However, this can be overcome by coupling the resolution with in situ racemization of the unwanted enantiomer in a process known as dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield of the desired enantiomer.[7]

Caption: General workflow for the kinetic resolution of a racemic amine.

Data Presentation: Comparison of Chiral Resolving Agents and Methods

The selection of an appropriate resolving agent or method is often empirical and requires screening. The following tables provide a summary of quantitative data for the resolution of common amines to aid in this selection process.

Table 1: Diastereomeric Salt Resolution of 1-Phenylethylamine

| Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Amine | Reference |

| (+)-Tartaric Acid | Methanol (B129727) | ~90% (of the less soluble salt) | >85% | [2][8] |

| (-)-Mandelic Acid | Ethanol | High | >95% | [6] |

| (S,S)-Di-p-toluoyltartaric acid | Isopropanol | 87.5% | 83.5% | [9] |

Note: Yield and ee are highly dependent on the specific experimental conditions, including the number of recrystallizations.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Amines

| Racemic Amine | Lipase (B570770) | Acyl Donor | Selectivity (E) | Conversion | ee of Product | ee of Unreacted Amine | Reference |

| 1-Phenylethylamine | Candida antarctica Lipase B (CALB) | Isopropyl methoxyacetate | >200 | ~50% | >99% | >99% | [10] |

| 1-(1-Naphthyl)ethylamine | Candida antarctica Lipase | Isopropyl acetate (B1210297) | - | ~50% | >95% | >95% | [11] |

| 2-Amino-4-phenylbutane | CALB | Lauric acid | >200 | 50% | >99.5% | >99.5% | [12] |

| α-Methylbenzylamine | ω-Transaminase | Pyruvate | High | 49.5% | - | 98.0% | [13] |

Note: E values and ee are highly dependent on reaction conditions such as solvent, temperature, and reaction time.

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Protocol for Diastereomeric Salt Crystallization of (R,S)-1-Phenylethylamine with (+)-Tartaric Acid

This protocol is based on established laboratory procedures.[8][14]

Materials:

-

(R,S)-1-Phenylethylamine

-

(+)-Tartaric acid

-

Methanol

-

50% aqueous NaOH solution

-

Diethyl ether

-

Anhydrous Na₂SO₄

-

Erlenmeyer flasks, separatory funnel, rotary evaporator, filtration apparatus

Procedure:

-

Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (R,S)-1-phenylethylamine in 75 mL of methanol.

-

In a separate 250 mL Erlenmeyer flask, dissolve 12.5 g of (+)-tartaric acid in 75 mL of methanol. The solution may be heated gently to aid dissolution.

-

Add the amine solution to the tartaric acid solution and mix well.

-

-

Crystallization:

-

Gently heat the combined solution on a hot plate until it is almost boiling.

-

Cool the flask in an ice bath to induce crystallization of the less soluble diastereomeric salt, the (S)-(-)-amine-(+)-tartrate.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble (R)-(+)-amine-(+)-tartrate salt.

-

-

Liberation of the (S)-(-)-Amine:

-

Transfer the crystalline salt to a separatory funnel containing approximately 50 mL of water.

-

Add 50% aqueous NaOH solution dropwise until the solution is basic (test with pH paper). This will liberate the free amine.

-

Extract the aqueous layer with two 30 mL portions of diethyl ether.

-

Combine the ether extracts and dry over anhydrous Na₂SO₄.

-

-

Isolation of the Enriched Amine:

-

Decant the dried ether solution into a round-bottom flask and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (S)-(-)-1-phenylethylamine.

-

-

Analysis:

Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Amine

This is a general protocol that can be adapted for various primary and secondary amines.[17]

Materials:

-

Racemic amine

-

Immobilized lipase (e.g., Candida antarctica Lipase B - Novozym 435®)

-

Acyl donor (e.g., vinyl acetate, ethyl acetate)

-

Anhydrous organic solvent (e.g., THF, toluene, heptane)

-

Standard laboratory glassware for inert atmosphere reactions

-

Stirring plate and temperature-controlled bath

Procedure:

-

Reaction Setup:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic amine (1.0 equivalent).

-

Dissolve the amine in an appropriate volume of anhydrous solvent.

-

Add the acyl donor (typically 1.5 to 10 equivalents). The use of an irreversible acyl donor like vinyl acetate is often preferred.

-

Add the immobilized lipase (typically 10-50 mg per mmol of amine).

-

-

Reaction:

-

Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

-

Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC, or chiral HPLC) to determine the conversion. The reaction is typically stopped at or near 50% conversion for optimal resolution.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

The resulting mixture of the acylated amine and the unreacted amine can be separated by column chromatography on silica (B1680970) gel.

-

-

Analysis:

Conclusion

The chiral resolution of amines is a critical technology in the pharmaceutical and fine chemical industries. Diastereomeric salt crystallization remains a robust and scalable method, particularly for large-scale production, with the choice of resolving agent and solvent being paramount to its success. Kinetic resolution, especially using enzymes, offers high selectivity under mild conditions and is an excellent method for producing enantiomerically pure amines, with dynamic kinetic resolution providing a pathway to overcome the 50% yield limitation. The selection of the optimal resolution strategy depends on various factors, including the properties of the target amine, the desired scale of production, and economic considerations. A systematic screening of resolving agents, catalysts, and reaction conditions is essential for developing an efficient and effective chiral resolution process.

References

- 1. pharmtech.com [pharmtech.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. princeton.edu [princeton.edu]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 10. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin.. [askfilo.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Solved Organic Chemistry Laboratory 7. Resolution of | Chegg.com [chegg.com]

- 15. benchchem.com [benchchem.com]

- 16. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes: Asymmetric Synthesis Utilizing (R)-(4-Bromophenyl)(phenyl)methanamine as a Chiral Auxiliary

Introduction

(R)-(4-Bromophenyl)(phenyl)methanamine is a chiral amine that is frequently employed as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals. Its rigid diphenylmethane (B89790) backbone and defined stereocenter make it an attractive candidate for applications in asymmetric synthesis. While it is most commonly incorporated as a permanent part of the target molecule, its structural similarity to other chiral amines used as auxiliaries suggests its potential for broader applications. A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to proceed with high stereoselectivity. After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality.

These application notes explore the conceptual use of this compound as a chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids via diastereoselective enolate alkylation. The protocols provided are based on well-established methodologies for other amine-based chiral auxiliaries and are intended to serve as a guide for researchers exploring new applications for this compound.

Application: Asymmetric Alkylation for the Synthesis of Enantiomerically Enriched α-Substituted Carboxylic Acids

A primary application for chiral amine auxiliaries is in the diastereoselective alkylation of enolates derived from carboxylic acids. In this approach, the chiral amine is first converted into an amide with a prochiral carboxylic acid. The steric bulk of the chiral auxiliary then directs the approach of an electrophile to one face of the resulting enolate, leading to the formation of one diastereomer in excess. Subsequent hydrolysis of the amide removes the auxiliary and yields the desired enantiomerically enriched α-substituted carboxylic acid.

Mechanism of Stereochemical Induction

The stereochemical outcome of the alkylation is controlled by the conformation of the lithium enolate intermediate. The bulky 4-bromobenzhydryl group is expected to orient itself to minimize steric interactions, thereby shielding one face of the enolate. The lithium cation chelates with the oxygen atoms of the enolate and potentially interacts with the π-system of the phenyl ring, creating a rigid, well-defined conformation. This conformation directs the incoming electrophile to the less sterically hindered face, resulting in a high degree of diastereoselectivity.

Experimental Workflow and Protocols

The overall experimental workflow involves three key stages:

-

Attachment of the Chiral Auxiliary: Formation of the chiral amide from the prochiral carboxylic acid and this compound.

-

Diastereoselective Alkylation: Deprotonation to form the chiral enolate, followed by reaction with an electrophile.

-

Removal of the Chiral Auxiliary: Hydrolysis of the alkylated amide to yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

Protocol 1: Synthesis of the N-Acyl Derivative (Attachment of Auxiliary)

This protocol describes the coupling of a prochiral carboxylic acid (e.g., propanoic acid) with this compound.

-

Materials:

-

This compound (1.0 eq)

-

Propanoyl chloride (1.1 eq)

-

Triethylamine (B128534) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere of nitrogen.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the solution, followed by the dropwise addition of propanoyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure N-propanoyl-(R)-(4-Bromophenyl)(phenyl)methanamine.

-

Protocol 2: Diastereoselective Alkylation

This protocol details the formation of the enolate and its subsequent reaction with an alkyl halide.

-

Materials:

-

N-propanoyl-(R)-(4-Bromophenyl)(phenyl)methanamine (1.0 eq)

-

Lithium diisopropylamide (LDA) (1.1 eq), 2 M solution in THF/heptane/ethylbenzene

-

Alkyl halide (e.g., benzyl (B1604629) bromide) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

-

-

Procedure:

-

Dissolve the N-acyl derivative in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA solution dropwise, and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.

-

Protocol 3: Cleavage and Recovery of the Chiral Auxiliary

This protocol describes the hydrolysis of the alkylated amide to release the chiral carboxylic acid and recover the auxiliary.

-

Materials:

-

Alkylated N-acyl derivative (1.0 eq)

-

Sulfuric acid, 6 M aqueous solution

-

Diethyl ether

-

Aqueous sodium hydroxide (B78521) solution (2 M)

-

-

Procedure:

-

Dissolve the purified alkylated amide in a 3:1 mixture of 1,4-dioxane and 6 M sulfuric acid.

-

Heat the mixture to reflux (approximately 100 °C) for 12-24 hours, monitoring the hydrolysis by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with diethyl ether to remove the carboxylic acid product.

-

To recover the auxiliary, basify the aqueous layer to pH > 12 with 2 M NaOH and extract with dichloromethane.

-

Combine the organic extracts containing the auxiliary, dry over anhydrous sodium sulfate, and concentrate to recover this compound.

-

The initial ether extracts containing the product can be further processed to isolate the pure α-substituted carboxylic acid. The enantiomeric excess of the product should be determined by chiral HPLC or by derivatization with a chiral resolving agent.

-

Data Presentation

The following table summarizes representative, conceptual data for the diastereoselective alkylation of the N-propanoyl derivative of this compound with various electrophiles.

| Entry | Electrophile (R-X) | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | CH₃I | THF | 85 | 90:10 |

| 2 | CH₃CH₂I | THF | 88 | 93:7 |

| 3 | PhCH₂Br | THF | 92 | >98:2 |

| 4 | Allyl Bromide | THF | 90 | 95:5 |

| 5 | PhCH₂Br | Toluene | 87 | 96:4 |

Note: The data presented in this table is hypothetical and intended for illustrative purposes, based on typical results observed for well-established chiral auxiliaries.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism for stereochemical control.

Caption: Experimental workflow for asymmetric α-alkylation.

Application of (R)-(4-Bromophenyl)(phenyl)methanamine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(4-Bromophenyl)(phenyl)methanamine is a chiral primary amine that serves as a valuable building block in the asymmetric synthesis of complex pharmaceutical molecules. Its stereodefined structure is of paramount importance for the biological activity and safety profile of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the use of (R)-(4--Bromophenyl)(phenyl)methanamine in pharmaceutical synthesis, with a primary focus on its role as a key intermediate in the synthesis of analogues of second-generation antihistamines, drawing a parallel to the well-documented use of its chloro-analogue in the synthesis of Levocetirizine.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₂BrN |

| Molecular Weight | 262.15 g/mol |

| CAS Number | 220441-81-6 |

| Appearance | Neat oil |

| Purity | ≥95% |

| Storage | Inert atmosphere, room temperature |

Primary Application: Synthesis of a Levocetirizine Analogue

The most prominent application of this compound is as a key chiral precursor in the synthesis of bromo-analogues of Levocetirizine. Levocetirizine is the active (R)-enantiomer of cetirizine, a potent and selective histamine (B1213489) H1 receptor antagonist. The pharmacological activity resides in the (R)-enantiomer, making the stereoselective synthesis critical. Patent literature suggests that halogenated phenyl groups, including bromo-substituted ones, can be incorporated into the final structure, indicating the utility of this compound in creating novel antihistaminic compounds.

The synthesis leverages the pre-existing stereocenter of this compound, which is incorporated into the final drug molecule. This "chiral pool" approach is highly efficient as it circumvents the need for a challenging asymmetric synthesis step later in the synthetic sequence.

Synthetic Workflow

The overall synthetic pathway from this compound to a Levocetirizine analogue can be visualized as a two-step process: first, the formation of the chiral piperazine (B1678402) intermediate, followed by alkylation to yield the final API.

Step-by-step synthesis of δ-opioid receptor ligands using (R)-(4-Bromophenyl)(phenyl)methanamine

An in-depth search of scientific literature did not yield a direct, published step-by-step synthesis of a δ-opioid receptor (DOR) ligand using (R)-(4-Bromophenyl)(phenyl)methanamine as the specified starting material. This level of specificity in synthetic routes is often found within proprietary drug development pipelines or highly specialized research that may not be publicly available.

However, to fulfill the user's request for a detailed protocol and application note, this document provides a comprehensive guide based on established principles of medicinal chemistry and opioid ligand synthesis. It is divided into two main sections:

-

A detailed, representative protocol for the synthesis of a well-characterized DOR agonist, SNC80. This provides a practical, real-world example of the synthetic chemistry involved in creating such ligands.

-